Core Properties of 6-Cyano-7-azaindole: A Technical Guide for Drug Development Professionals
Core Properties of 6-Cyano-7-azaindole: A Technical Guide for Drug Development Professionals
Introduction: 6-Cyano-7-azaindole, a derivative of the 7-azaindole scaffold, is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. The 7-azaindole core is recognized as a "privileged structure" due to its ability to act as a bioisostere of indole and purine systems, enhancing drug-target interactions and improving physicochemical properties.[1][2] The addition of a cyano group at the 6-position provides a valuable synthetic handle for further molecular elaboration and can influence the electronic properties of the molecule, potentially modulating its biological activity. This technical guide provides an in-depth overview of the fundamental chemical, physical, and biological properties of 6-Cyano-7-azaindole, along with detailed experimental protocols relevant to its synthesis and characterization.
Physicochemical and Spectroscopic Properties
6-Cyano-7-azaindole is a solid compound at room temperature, with defined thermal properties.[3] Its core structure consists of a fused pyrrole and pyridine ring, which is characteristic of all azaindoles.
General and Physical Properties
The primary identification and physical characteristics of 6-Cyano-7-azaindole are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | [3] |
| Synonyms | 6-Cyano-1H-pyrrolo[2,3-b]pyridine | --- |
| CAS Number | 189882-33-5 | [3] |
| Chemical Formula | C₈H₅N₃ | [4] |
| Molecular Weight | 143.15 g/mol | [4] |
| Physical Form | Solid | [3] |
| Melting Point | 187.4 °C | [3] |
| Boiling Point | 373.2 °C at 760 mmHg | [3] |
| Storage | Store at room temperature, sealed in dry conditions | [3] |
Spectroscopic Data
While specific spectral data for 6-Cyano-7-azaindole is not widely published in peer-reviewed literature, data for the parent 7-azaindole scaffold and related cyano-indoles provide a strong basis for predicting its spectroscopic profile. The following tables outline the expected data.
Table 1.2.1: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~11.5-12.5 | br s | N1-H (pyrrole) | |
| ~8.0-8.5 | m | H4, H5 | |
| ~7.0-7.5 | m | H2 | |
| ~6.5-7.0 | m | H3 | |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | |
| ~148-152 | C7a | ||
| ~140-145 | C4 | ||
| ~125-130 | C2 | ||
| ~120-125 | C5 | ||
| ~115-120 | C6 (cyano) | ||
| ~110-115 | C≡N | ||
| ~105-110 | C3a | ||
| ~98-102 | C3 |
Note: Predicted shifts are based on data for 7-azaindole and the known anisotropic and electronic effects of a cyano substituent on an aromatic ring.[5]
Table 1.2.2: Expected IR and Mass Spectrometry Data
| Spectroscopy | Feature | Expected Value/Observation |
| Infrared (IR) | C≡N stretch | Strong, sharp peak at ~2220-2240 cm⁻¹ |
| N-H stretch (pyrrole) | Broad peak at ~3100-3400 cm⁻¹ | |
| Mass Spec. (MS) | Molecular Ion (M⁺) | m/z ≈ 143.05 |
| Major Fragments | Loss of HCN (m/z ≈ 116), cleavage of the bicyclic ring system |
Note: IR data is predicted based on characteristic functional group frequencies.[6] MS fragmentation is predicted based on the stable aromatic core.
Biological Activity and Role in Signaling Pathways
The 7-azaindole scaffold is a cornerstone in the design of kinase inhibitors.[7][8] Its structure mimics the adenine core of ATP, enabling it to act as a competitive inhibitor by forming two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[1][7][9] The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor.[7]
Derivatives of 7-azaindole have been developed to target a wide array of protein kinases involved in oncogenic signaling pathways, including:
-
BRAF Kinase: Vemurafenib, an FDA-approved drug for melanoma, is a prime example of a 7-azaindole-based inhibitor targeting a serine-threonine kinase.[7][8]
-
ATR Kinase: The clinical candidate AZD6738 utilizes the 7-azaindole scaffold to inhibit the ATR kinase, which is involved in the DNA damage response.[9]
-
PIM Kinases: Several 7-azaindole compounds are potent inhibitors of PIM kinases, which are implicated in cell survival and proliferation in various cancers.[9]
-
DYRK Kinases: These kinases, involved in the progression of cancers like glioblastoma, have also been successfully targeted by 7-azaindole derivatives.[9]
The general mechanism involves the 7-azaindole core binding to the kinase hinge, while substituents at various positions can be tailored to occupy adjacent hydrophobic pockets and interact with other key residues, thereby conferring potency and selectivity.
Visualization of Kinase Inhibition
The following diagram illustrates the general principle of how a 7-azaindole derivative competitively inhibits a protein kinase, preventing the phosphorylation of a downstream substrate protein.
Caption: A diagram showing competitive inhibition of a protein kinase.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of 6-Cyano-7-azaindole.
Synthesis Protocol: Palladium-Catalyzed Cross-Coupling
A common and versatile method for synthesizing substituted azaindoles involves transition-metal-catalyzed cross-coupling reactions.[2][10] The following is a representative protocol based on a Sonogashira alkynylation followed by cyclization.
Objective: To synthesize 6-Cyano-7-azaindole from a suitable di-halogenated pyridine precursor.
Materials:
-
2-Amino-5-bromo-6-chloropyridine
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Anhydrous Tetrahydrofuran, THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, nitrogen-purged flask, add 2-amino-5-bromo-6-chloropyridine (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF and triethylamine (3.0 eq).
-
Slowly add trimethylsilylacetylene (1.2 eq) to the stirring mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the alkynylated intermediate.
-
-
Deprotection and Cyclization:
-
Dissolve the purified intermediate in THF.
-
Add TBAF (1.1 eq) at 0 °C and stir for 1-2 hours to remove the TMS protecting group.
-
Quench the reaction with water and extract the product with ethyl acetate. Dry the organic layer and concentrate.
-
To the deprotected intermediate, add a base such as K₂CO₃ in DMF and heat to induce cyclization.
-
Monitor the formation of the 7-azaindole ring by TLC.
-
-
Cyanation:
-
The resulting 6-chloro-7-azaindole can be converted to 6-Cyano-7-azaindole via nucleophilic aromatic substitution using a cyanide source (e.g., Zn(CN)₂) with a palladium catalyst.
-
The workflow for synthesis and characterization is visualized below.
Caption: A workflow for the synthesis and analysis of 6-Cyano-7-azaindole.
Spectroscopic Analysis Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of pure 6-Cyano-7-azaindole in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[6][11]
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm).[11]
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[11]
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.[6]
-
Acquisition: Record a background spectrum first. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.[6] Key peaks to identify include the C≡N stretch (~2220-2240 cm⁻¹) and the N-H stretch (~3100-3400 cm⁻¹).[6]
3.2.3. Mass Spectrometry (MS)
-
Technique: Use Electrospray Ionization (ESI) for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the sample into the mass spectrometer. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Safety Information
6-Cyano-7-azaindole is classified as harmful.[3] Standard laboratory safety precautions should be followed.
-
Pictogram: GHS07 (Harmful)
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. 6-Cyano-7-azaindole | 189882-33-5 [sigmaaldrich.com]
- 4. chemscene.com [chemscene.com]
- 5. 7-Azaindole (271-63-6) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
